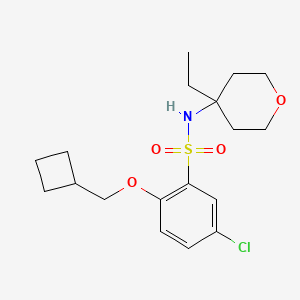![molecular formula C19H19N3O2S B6771902 1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone](/img/structure/B6771902.png)
1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone typically involves multiple steps, including the formation of the oxadiazole ring and the isoquinoline moiety. One common method involves the condensation of methyl/benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of iodine and a base to promote intramolecular C–O bond formation at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
- 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone is unique due to its combination of oxadiazole and isoquinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
Properties
IUPAC Name |
1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-14(7-8-25-12)10-18(23)22-11-16-6-4-3-5-15(16)9-17(22)19-21-20-13(2)24-19/h3-8,17H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFMJEWLPYOZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)N2CC3=CC=CC=C3CC2C4=NN=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methoxymethyl)-N-spiro[5.5]undecan-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B6771826.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6771830.png)
![N-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771842.png)
![2,2-dimethyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6771847.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6771851.png)
![4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B6771859.png)
![N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B6771864.png)
![1-[2-[4-(1-Oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6771870.png)
![N-[2-[cyclohexyl(methyl)amino]ethyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771876.png)

![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B6771881.png)
![4-[2-[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-4-yl]piperazin-2-one](/img/structure/B6771885.png)
![1-(2-Hydroxyethyl)-1-(oxan-4-yl)-3-spiro[5.5]undecan-3-ylurea](/img/structure/B6771889.png)
![1-[3-[Methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-2-(2-methylthiophen-3-yl)ethanone](/img/structure/B6771896.png)
